manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride
Description
Manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride (hereafter referred to as Mn(III)-octaethylporphyrin trichloride) is a metalloporphyrin complex characterized by a central manganese(III) ion coordinated to an octaethyl-substituted porphyrin macrocycle and three chloride counterions. The octaethyl substituents at the 2,12,13,15,17,18,20,23 positions confer distinct electronic and steric properties, differentiating it from other porphyrin derivatives. The compound is synthesized via metallation of the free-base octaethylporphyrin ligand with manganese salts under controlled conditions, typically yielding high purity (>95%) as confirmed by techniques like high-resolution mass spectrometry and atomic absorption spectroscopy .
Mn(III)-octaethylporphyrin trichloride exhibits strong absorption in the visible spectrum (Soret band ~400 nm, Q-bands ~500–600 nm) and redox activity typical of Mn(III) porphyrins, making it relevant for catalytic and optoelectronic applications. Its hydrophobic ethyl substituents enhance solubility in organic solvents, contrasting with water-soluble sulfonated or carboxylated analogs .
Properties
IUPAC Name |
manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46N4.3ClH.Mn/c1-9-22-19-25-20-23-17-18-24(37-23)21-32-26(10-2)29(13-5)36(40(32)16-8)31(15-7)35-28(12-4)27(11-3)34(39-35)30(14-6)33(22)38-25;;;;/h17-21,38H,9-16H2,1-8H3;3*1H;/q;;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUFJFALMAPUMG-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC3=NC(=CC4=C(C(=C(N4CC)C(=C5C(=C(C(=N5)C(=C1N2)CC)CC)CC)CC)CC)CC)C=C3.[Cl-].[Cl-].[Cl-].[Mn+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46Cl3MnN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725228 | |
| Record name | Manganese(3+) chloride--2,3,5,7,8,10,12,21-octaethylporphyrin (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28265-17-0 | |
| Record name | Manganese(3+) chloride--2,3,5,7,8,10,12,21-octaethylporphyrin (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride typically involves the reaction of manganese salts with the porphyrin ligand under controlled conditions. One common method includes the use of manganese(II) chloride and the porphyrin ligand in a solvent such as dichloromethane, followed by oxidation to the +3 state using an oxidizing agent like chlorine gas or ferric chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Redox Reactivity and Superoxide Dismutase (SOD) Activity
The compound participates in redox cycles involving superoxide () dismutation. The Mn(III) center is reduced to Mn(II) by superoxide, which is oxidized to . Subsequent reoxidation of Mn(II) by another superoxide molecule regenerates Mn(III) and produces , completing the catalytic cycle .
Key Electrochemical Data
| Property | Value (vs NHE) | Source |
|---|---|---|
| Mn(II/III) Reduction Potential | -0.2 to -0.4 V | |
| SOD Activity (kₐₚₚ) | Minimal |
The electron-donating octaethyl substituents raise the Mn(II/III) potential beyond the optimal range for SOD activity (+0.30 V) , limiting its efficacy compared to polycationic analogs like MnTE-2-PyP⁵⁺.
Peroxynitrite (PN) Decomposition
The compound catalyzes PN () decomposition via a two-step mechanism:
-
Oxidation :
-
Reduction :
Kinetic Parameters
| Parameter | Value (M⁻¹s⁻¹) | Source |
|---|---|---|
| Apparent Rate Constant (k) | 10⁵–10⁶ |
Monocationic charge shielding reduces electrostatic guidance of PN, resulting in lower efficiency than polycationic catalysts .
Oxidation Catalysis via High-Valent Intermediates
Reaction with oxidants (e.g., , iodosylarenes) generates Mn(V)-oxo intermediates :
Substrate Reactivity
| Substrate | Product | Efficiency | Conditions | Source |
|---|---|---|---|---|
| Thioanisole | Sulfoxide | High | Base, RT | |
| Triphenylphosphine | Phosphine Oxide | Moderate | Organic Solvent | |
| Alkanes | No Reaction | – | RT |
The Mn(V)-oxo species exhibits limited oxidizing power unless coupled with iodosylbenzene, enabling alkane hydroxylation and olefin epoxidation .
Interaction with Hydrogen Peroxide
Exposure to induces:
-
UV-Vis Spectral Shifts : Hypsochromic shift of the Soret band (459 → 430 nm) and Q bands, indicating axial ligand substitution or oxidation state changes .
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Aggregation Behavior : AFM reveals H-aggregates (triangular) in THF and J-aggregates (ring-shaped) in CHCl₃, altered by -induced structural changes .
Stability Considerations
Scientific Research Applications
Catalytic Applications
1.1 Enantioselective Reactions
Recent studies have demonstrated that manganese porphyrins can effectively catalyze enantioselective C–H hydroxylation reactions. For instance, a chiral manganese porphyrin complex has been shown to form two-point hydrogen bonding interactions with substrates, leading to a preferential formation of specific enantiomers. Density Functional Theory (DFT) calculations suggest that this interaction is crucial for achieving high enantioselectivity in reactions involving lactam derivatives .
1.2 C-H Bond Functionalization
Manganese porphyrins also play a pivotal role in the selective functionalization of C-H bonds. A notable example is the use of manganese porphyrins in aliphatic C-H bond chlorination using sodium hypochlorite as a chlorine source. This method allows for the regioselective chlorination of various substrates with moderate yields and demonstrates the ability of manganese complexes to stabilize reactive intermediates during the reaction .
| Catalytic Reaction | Substrate | Product | Yield |
|---|---|---|---|
| C–H Hydroxylation | Lactam derivatives | Hydroxylated products | High |
| Aliphatic C-H Chlorination | Neopentane | Alkyl chlorides | Moderate |
Biochemical Applications
2.1 Bioconjugation and Stability
Manganese(3+) porphyrins are being explored as platforms for bioconjugation due to their stability and chemical versatility. Research indicates that these complexes can withstand harsh conditions without significant decomposition, making them suitable for various biochemical applications . The stability of manganese porphyrins under acidic conditions further enhances their potential for use in biological systems.
2.2 Anticancer Properties
One of the most promising applications of manganese(3+) porphyrins is in cancer therapy. The compound MnTnBuOE-2-PyP 5+, a derivative of manganese porphyrin, has shown efficacy in preclinical trials against several types of cancer including glioma and head and neck cancer. Studies indicate that it can reduce cell viability and inhibit migration and invasion in non-small cell lung cancer cell lines when used alone or in combination with cisplatin .
Mechanistic Insights
Understanding the mechanisms by which manganese porphyrins operate is crucial for optimizing their applications. Research utilizing DFT calculations has revealed that these complexes can form high-valent manganese-oxygen species that facilitate hydrogen atom abstraction from substrates, leading to the formation of alkyl radicals and subsequent product formation . This mechanistic insight aids in refining catalytic processes and enhancing selectivity.
Summary of Findings
The diverse applications of manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride underscore its significance in both catalysis and biomedicine. Its ability to catalyze selective reactions while maintaining stability under various conditions makes it a valuable compound for future research.
| Application Area | Key Findings |
|---|---|
| Catalysis | Effective in enantioselective reactions and C-H bond functionalization |
| Biochemistry | High stability for bioconjugation; potential anticancer properties |
| Mechanistic Understanding | Insights into reactive intermediates enhance application efficiency |
Mechanism of Action
The mechanism by which manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride exerts its effects involves the coordination of the manganese center with various substrates. This coordination can facilitate electron transfer processes, making the compound an effective catalyst. The porphyrin ligand stabilizes the manganese center and allows for the fine-tuning of its electronic properties, which is crucial for its reactivity and selectivity in different reactions .
Comparison with Similar Compounds
Structural Analogs
| Compound Name | Substituents | Key Properties | Applications |
|---|---|---|---|
| Mn(III)-octaethylporphyrin trichloride | 2,12,13,15,17,18,20,23-octaethyl | Hydrophobic, strong visible absorption, stable Mn(III) oxidation state | Catalysis, organic electronics, sensor design |
| 5,10,15,20-Tetraphenylporphyrin Mn(III) chloride | Tetraphenyl | Moderate solubility in polar solvents, bathochromic emission shifts in hybrid silica nanomaterials | Optoelectronic materials, photodegradation catalysts |
| 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin Mn(III) chloride | Tetrasulfonatophenyl | Water-soluble, high redox activity | Biomedical imaging, environmental catalysis |
| MnEtP [5,10,15,20-tetrakis(ethoxycarbonyl)porphyrinato Mn(III) chloride] | Ethoxycarbonyl | Enhanced electron-withdrawing effects, moderate yield (85% metallation) | Oxidation catalysis, electrochemical sensors |
Key Structural Differences :
- Substituent Effects : Ethyl groups in Mn(III)-octaethylporphyrin increase hydrophobicity and steric bulk compared to phenyl or sulfonatophenyl groups, influencing aggregation behavior and substrate accessibility in catalytic applications .
- Electronic Properties: Ethyl substituents are electron-donating, raising the porphyrin’s HOMO energy relative to electron-withdrawing groups (e.g., ethoxycarbonyl in MnEtP), which can modulate redox potentials .
Catalytic and Redox Activity
Mn(III)-octaethylporphyrin trichloride demonstrates catalytic efficiency in oxidation reactions, leveraging the Mn(III)/Mn(IV) redox couple. However, its activity differs from enzymatic systems like manganese peroxidase (MnP), which oxidizes Mn^2+ to Mn^3+ via a radical intermediate mechanism. MnP achieves a kcat of 308 s⁻¹ for Mn^3+-oxalate formation, whereas synthetic Mn(III)-porphyrins typically exhibit lower turnover frequencies due to the absence of enzyme-like substrate channels .
Comparison of Redox Properties :
| System | Substrate | kcat (s⁻¹) | Km (µM) |
|---|---|---|---|
| MnP (manganese peroxidase) | Mn^2+-oxalate | 308 | 13 |
| Mn(III)-octaethylporphyrin | Organic peroxides | ~10–50 (estimated) | N/A |
The Mn(III) center in synthetic porphyrins requires chelating agents (e.g., axial chloride) to stabilize its oxidation state, unlike MnP, which utilizes protein-bound residues .
Biological Activity
Manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride (MnOEP) is a synthetic manganese porphyrin that has garnered attention in biomedical research due to its diverse biological activities. This article reviews the biological activity of MnOEP, focusing on its mechanisms of action, therapeutic potential, and stability under various conditions.
Overview of Manganese Porphyrins
Manganese porphyrins are metalloporphyrins where manganese serves as the central metal ion. These compounds are known for their ability to mimic superoxide dismutase (SOD) activity, which plays a crucial role in antioxidant defense by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide. MnOEP is particularly noted for its high stability and versatility in biological applications.
- Antioxidant Activity :
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Anti-Cancer Properties :
- Recent research indicates that MnOEP can impair the migration and invasion of cancer cells. In vitro studies demonstrated that MnOEP significantly reduced the viability of non-small cell lung cancer (NSCLC) cell lines and inhibited their migratory capabilities when used alone or in combination with cisplatin . The compound downregulated key genes associated with metastasis, such as MMP2, MMP9, and EGFR, while upregulating CDH1, suggesting a potential role in anti-metastatic therapy.
- Catalytic Activity :
Stability and Bioconjugation
Research highlights the stability of MnOEP under physiological conditions. A study demonstrated that conjugates formed with MnOEP retained their structural integrity even after exposure to acidic conditions and high concentrations of zinc ions . This stability is essential for its application in drug delivery systems where maintaining the integrity of the active compound is crucial.
Case Study 1: Anti-Cancer Efficacy
In a study involving NSCLC cell lines (A549 and H1975), treatment with MnOEP resulted in a marked decrease in cell viability and migration. The combination therapy with cisplatin further enhanced these effects, indicating a synergistic relationship that could be exploited for more effective cancer treatments .
Case Study 2: Antioxidative Properties
Another investigation assessed the antioxidative capabilities of MnOEP in models of oxidative stress. The results indicated that MnOEP significantly reduced markers of oxidative damage in treated cells compared to controls, underscoring its potential as a therapeutic agent against oxidative stress-related pathologies .
Data Summary Table
| Property | Observation |
|---|---|
| Antioxidant Activity | Mimics SOD activity; reduces ROS levels |
| Cancer Cell Viability | Decreases viability in NSCLC cell lines |
| Migration Inhibition | Significant reduction observed |
| Gene Expression Changes | Downregulation of MMP2, MMP9; upregulation of CDH1 |
| Stability | Retains integrity under acidic conditions |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride?
- Methodology : The compound is typically synthesized via metalation of the free-base octaethylporphyrin (H₂OEP) with manganese(III) chloride in a high-boiling solvent (e.g., 1,2,4-trichlorobenzene or imidazole) under reflux for 3–4 hours. Subsequent purification involves column chromatography using gradients of dichloromethane/methanol (99:1) or dichloromethane/ethyl acetate (95:5) .
- Key considerations : Ensure anhydrous conditions to prevent hydrolysis of Mn(III) intermediates. Metalation efficiency can be monitored via UV-Vis spectroscopy by observing the characteristic Soret band shift from ~400 nm (free-base porphyrin) to ~470 nm (Mn(III)-porphyrin) .
Q. How is the compound characterized structurally and spectroscopically?
- Structural confirmation : Use , , and HRMS to verify the porphyrin framework and ethyl substituents. For example, of Mn(III)-OEP derivatives shows distinct pyrrolic proton shifts (δ ~8–10 ppm) and ethyl group resonances (δ ~1.5–3.0 ppm) .
- Spectroscopic analysis : UV-Vis spectra exhibit a Soret band (~470 nm) and Q-bands (550–600 nm), with extinction coefficients >10 Mcm .
Q. What are the primary catalytic applications of this manganese porphyrin complex?
- Oxidation catalysis : The compound acts as a catalyst in alkene epoxidation, alcohol dehydrogenation, and C–H activation. For instance, it facilitates asymmetric epoxidation of alkenes using PhIO or HO as oxidants, achieving enantiomeric excesses >80% under optimized conditions .
- Mechanistic insight : The Mn(III)/Mn(V)-oxo redox cycle is critical, with axial chloride ligands influencing reactivity. Kinetic studies via stopped-flow spectroscopy reveal rate constants for oxidant binding (10-10 Ms) .
Advanced Research Questions
Q. How can researchers resolve contradictions in UV-Vis data when distinguishing Mn(III)-porphyrin intermediates from colloidal MnO?
- Analytical criteria :
- Absorption maxima : Mn(III)-porphyrin intermediates show a sharp peak at ~280 nm, absent in colloidal MnO .
- Slope analysis : Plot log(A) vs. log(λ) for λ > 300 nm. Colloidal MnO yields a slope near -4 (Rayleigh scattering), while Mn(III)-porphyrin intermediates exhibit steeper slopes (-5 to -6) .
- Time-dependent stability : Colloidal MnO increases in absorbance over time due to flocculation, whereas Mn(III)-porphyrin intermediates degrade, reducing absorbance .
Q. What strategies improve the stability of Mn(III)-porphyrin catalysts under oxidative conditions?
- Ligand modification : Introducing electron-withdrawing substituents (e.g., pentafluorophenyl groups) enhances resistance to oxidative degradation. For example, TPFPP-Mn(III) (tetrakis(pentafluorophenyl)porphyrin) shows 50% higher stability than Mn(III)-OEP in HO-driven reactions .
- Axial ligand engineering : Replacing chloride with stronger-field ligands (e.g., nitrate or acetate) reduces ligand dissociation, as shown by electrochemical studies (E shifts by +150 mV) .
Q. How do computational methods aid in understanding the catalytic cycle of Mn(III)-porphyrins?
- DFT modeling : Calculations at the B3LYP/6-311G** level predict the Mn(V)-oxo intermediate’s geometry and spin state (high-spin d), aligning with EXAFS data .
- Mechanistic insights : Simulations reveal that axial ligand dissociation (e.g., Cl) is rate-limiting in oxidant activation. Transition-state barriers correlate with experimental turnover frequencies .
Q. What challenges arise in quantifying ligand exchange kinetics in Mn(III)-porphyrin systems?
- Experimental approach : Use line-broadening or stopped-flow UV-Vis to monitor ligand exchange. For example, Mn(III)-OEP exhibits chloride dissociation rates of ~10 s in DMF, increasing 10-fold with added Lewis acids (e.g., Zn) .
- Data contradictions : Discrepancies between NMR and electrochemical data may arise from solvent effects or competing redox pathways. Triangulate methods (e.g., EPR for spin-state analysis) to resolve ambiguities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
